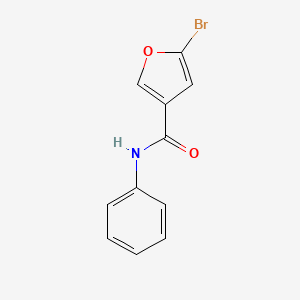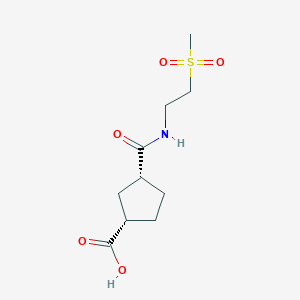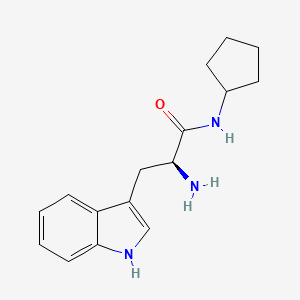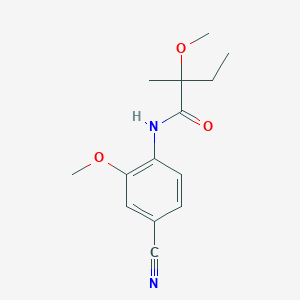![molecular formula C16H23NO2 B6633140 8-[(4-Hydroxycyclohexyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633140.png)
8-[(4-Hydroxycyclohexyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(4-Hydroxycyclohexyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol, commonly known as CP 55,940, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the 1980s and has since been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
CP 55,940 acts as a potent agonist of the cannabinoid receptors, which are located throughout the body. These receptors are part of the endocannabinoid system, which plays a key role in regulating various physiological processes, including pain sensation, inflammation, and immune function. By activating these receptors, CP 55,940 can modulate these processes and produce a wide range of effects on the body.
Biochemical and Physiological Effects
CP 55,940 has been shown to have a wide range of biochemical and physiological effects on the body. It has been shown to have potent analgesic and anti-inflammatory properties, which make it a promising candidate for the treatment of chronic pain and inflammation. It has also been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP 55,940 has several advantages and limitations for lab experiments. One of the main advantages is its potency and selectivity for the cannabinoid receptors, which makes it a useful tool for studying the endocannabinoid system. However, its potency can also be a limitation, as it can produce strong and potentially harmful effects on the body. Additionally, its synthetic nature and complex synthesis method can make it difficult and expensive to produce in large quantities.
Direcciones Futuras
There are several future directions for the study of CP 55,940. One area of research is the development of new synthetic cannabinoids that are more selective and less potent than CP 55,940, which could reduce the risk of harmful side effects. Another area of research is the development of new therapeutic applications for CP 55,940, particularly in the treatment of neurodegenerative diseases. Finally, there is a need for further research into the long-term effects of CP 55,940 on the body, particularly in terms of its potential for addiction and other harmful effects.
Métodos De Síntesis
CP 55,940 is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the condensation of 1,2,3,4-tetrahydro-1-naphthol and 4-chlorocyclohexanone, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting product with 4-(N,N-dimethylamino)phenylmagnesium bromide, which leads to the formation of CP 55,940.
Aplicaciones Científicas De Investigación
CP 55,940 has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on the body, including analgesic, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential applications in the treatment of various medical conditions, including chronic pain, epilepsy, and multiple sclerosis.
Propiedades
IUPAC Name |
8-[(4-hydroxycyclohexyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c18-13-8-5-12(6-9-13)17-16-3-1-2-11-4-7-14(19)10-15(11)16/h4,7,10,12-13,16-19H,1-3,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYUCWSWWAUWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)O)NC3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,4S)-1-[(4-chloro-3-fluorophenyl)methyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B6633064.png)


![(1S,2R)-2-[methyl-(4-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633102.png)

![(1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B6633111.png)

![6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6633127.png)
![1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one](/img/structure/B6633131.png)

![2-[4-(aminomethyl)triazol-1-yl]-N-[(1-methylcyclohexyl)methyl]acetamide](/img/structure/B6633143.png)
